4'-Nitrobenzo-12-crown-4
Description
Overview of Macrocyclic Ligands and Host-Guest Chemistry
At the heart of supramolecular chemistry lies the concept of host-guest chemistry, where a larger host molecule, often a macrocycle, selectively binds a smaller guest molecule or ion. wikipedia.orgacs.org Macrocyclic ligands, such as crown ethers, cyclodextrins, calixarenes, and cryptands, possess cavities that can encapsulate guests, leading to the formation of stable complexes. wikipedia.orgrsc.org These interactions are governed by non-covalent forces, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. wikipedia.org The ability of macrocycles to be chemically modified allows for the fine-tuning of their properties for specific applications. wikipedia.org
Significance of Benzo-Crown Ethers in Coordination and Recognition
Benzo-crown ethers are a specific class of crown ethers that incorporate one or more benzene (B151609) rings into their macrocyclic framework. rsc.org The presence of the aromatic ring introduces rigidity to the structure and can influence the electronic properties of the polyether cavity, thereby affecting its coordination and recognition behavior towards cations. sioc-journal.cn The fusion of a benzene ring to the crown ether can reduce the stability of complexes with some metal ions due to the inductive effect of the ring. sioc-journal.cn Benzo-crown ethers have been extensively studied for their ability to form complexes with a variety of metal ions, including alkali, alkaline earth, and transition metal ions. nih.govchemijournal.com The coordination chemistry of these compounds is a key area of research, with applications in selective ion transport and the development of ion-selective electrodes. chemijournal.comrsc.org
The Role of Nitro-Substitution in Modulating Crown Ether Properties
The introduction of functional groups onto the crown ether framework, a process known as functionalization, is a powerful strategy to modify their properties. numberanalytics.comrsc.org Aromatic crown ethers are commonly functionalized via electrophilic aromatic substitution. rsc.orgiipseries.orgresearchgate.net One such modification is the introduction of a nitro (NO₂) group. The electron-withdrawing nature of the nitro group significantly impacts the electronic environment of the crown ether. This can alter the binding affinities for cations. atlantis-press.com For instance, the presence of a nitro group on a benzo-crown ether can decrease the stability of the complexes formed with metal cations. oup.com Theoretical studies have shown that electron-withdrawing substituents like the nitro group lower the binding energy between the crown ether and a cation. atlantis-press.com
Academic Research Landscape of 4'-Nitrobenzo-12-crown-4
The compound this compound is a specific example of a functionalized crown ether. Its structure consists of a 12-crown-4 (B1663920) macrocycle fused to a benzene ring, with a nitro group attached at the 4'-position of the benzene ring. sigmaaldrich.com Research on this compound and its analogs is part of the broader investigation into the effects of substituents on the complexing abilities of crown ethers. tdl.orgacs.org Studies have explored the synthesis of this compound and its derivatives, often as precursors for other functionalized crown ethers like 4'-aminobenzo-12-crown-4. tdl.org The primary research interest lies in understanding how the combination of the small 12-crown-4 cavity, which is particularly suited for the lithium cation (Li⁺), and the electron-withdrawing nitro group influences its selective binding properties towards different metal ions. researchgate.netwikipedia.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₅NO₆ |
| Molecular Weight | 269.25 g/mol sigmaaldrich.com |
| CAS Number | 78554-67-3 sigmaaldrich.com |
Interactive Data Table: Related Crown Ether Compounds
| Compound Name | Abbreviation | Key Feature |
| 12-Crown-4 | 12C4 | Unsubstituted 12-membered ring, selective for Li⁺. wikipedia.org |
| Benzo-12-crown-4 (B88388) | B12C4 | 12-membered ring fused to a benzene ring. researchgate.net |
| 4'-Aminobenzo-12-crown-4 | - | An amino group enhances binding properties. |
| Dibenzo-18-crown-6 | DB18C6 | Two benzene rings fused to an 18-membered ring. mdpi.com |
| 4'-Nitrobenzo-15-crown-5 | - | 15-membered ring with a nitro substituent. acs.org |
| 4'-Nitrobenzo-18-crown-6 | - | 18-membered ring with a nitro substituent. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
14-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQRTEFANVWPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Nitrobenzo 12 Crown 4
Established Synthetic Pathways for 4'-Nitrobenzo-12-crown-4
The synthesis of this compound is primarily achieved through two main routes: a multi-step synthesis starting from catechol and oligoethylene glycols, or by the direct nitration of a pre-formed benzo-12-crown-4 (B88388) macrocycle.
Multi-Step Synthesis from Catechol and Oligoethylene Glycols
The foundational synthesis of benzo-crown ethers, including the precursor to the nitro-derivative, involves the reaction of catechol with oligoethylene glycol derivatives. tdl.orgcore.ac.uk This process, a variation of the Williamson ether synthesis, typically utilizes oligoethylene glycol dihalides or ditosylates in the presence of a base. tdl.orgcore.ac.uk The yield of the cyclization reaction to form the benzo-12-crown-4 ring can be influenced by the choice of template cation. For instance, the use of LiClO₄ has been shown to improve the yield of the ring closure reaction between catechol and 1,2-bis(2-chloroethoxy)ethane. tandfonline.com Once benzo-12-crown-4 is synthesized, it can then be nitrated to produce this compound.
Nitration Reactions of Benzo-12-crown-4 Analogues
A more direct approach to obtaining this compound is the electrophilic nitration of the aromatic ring of benzo-12-crown-4. chemicalbook.com This reaction is typically carried out using a nitrating agent, such as nitric acid, often in a mixed solvent system to ensure the solubility of the crown ether. tandfonline.com A common method involves the use of nitric acid in a mixture of glacial acetic acid and chloroform (B151607). tandfonline.com This mixed solvent system helps to maintain the solubility of the crown ether and can reduce the likelihood of dinitration. tandfonline.com Another developed general method for the nitration of benzo crown ethers utilizes potassium nitrate (B79036) in polyphosphoric acid, which has been successful in preparing mono- and dinitro derivatives of various benzo-crown ethers. researchgate.net The nitration of 2,3-(4′-bromo-5′-nitrobenzo)-1,4,7,10-tetraoxacyclododeca-2-ene has also been reported, using nitric acid in a chloroform and acetic acid mixture. nankai.edu.cn
Derivatization Strategies via the Nitro Group
The nitro group of this compound is a versatile functional handle that can be readily transformed into other functional groups, most notably an amino group. This transformation is a gateway to a wide array of further chemical modifications.
Catalytic Hydrogenation to 4'-Aminobenzo-12-crown-4
The reduction of the nitro group to an amine is a common and efficient transformation. Catalytic hydrogenation is a widely used method to produce 4'-Aminobenzo-12-crown-4 from its nitro precursor. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. tandfonline.com The reaction is carried out in a suitable solvent, such as freshly distilled dimethylformamide (DMF), at elevated pressure. tandfonline.com This method generally provides high yields of the corresponding amino-crown ether.
Further Chemical Modifications of Amino-Crown Ether Derivatives
The resulting 4'-aminobenzo-12-crown-4 is a valuable intermediate for further functionalization. The amino group can participate in a variety of chemical reactions, allowing for the attachment of diverse molecular fragments. For example, the amino group can be reacted with chromophores, such as picryl chloride, to create chromogenic crown ethers that exhibit a color change upon complexation with specific metal ions. tandfonline.com These chromogenic derivatives have applications as analytical reagents for ion detection. tandfonline.com Furthermore, the amino group can be used to link the crown ether to other molecules or solid supports, for instance, by reacting with isocyanates to form urea (B33335) linkages. chalcogen.ro This allows for the preparation of materials with tailored ion-binding properties. chalcogen.ro
Ring Modification and Analog Synthesis Involving this compound
Beyond derivatization of the nitro group, this compound can be involved in reactions that modify the crown ether ring itself or serve as a starting point for the synthesis of more complex structures. Alkaline hydrolytic ring cleavage of nitrobenzo-crown ethers has been explored as a method to prepare ring-cleaved analogues, which can offer insights into the role of the macrocyclic structure in complexation. These ring-opened intermediates also present synthetic opportunities for ring enlargement to build larger crown ether rings. Additionally, the reaction of 4'-nitrobenzo-crown ethers with other nucleophiles, such as those containing nitrogen or sulfur, can provide access to a variety of coronands. For instance, heteroatom-bridged bis(benzo-12-crown-4)s have been synthesized from 4-bromo-5-nitrobenzo-12-crown-4 through reaction with disulfide or diselenide ions. nankai.edu.cn
Nucleophilic Ring-Opening Reactions of Nitrobenzo-Crown Ethers
The electron-withdrawing nature of the nitro group on the benzene (B151609) ring of this compound and related nitrobenzo-crown ethers renders the aromatic ring susceptible to nucleophilic attack. This reactivity can be harnessed to induce the cleavage of the macrocyclic ring, offering a pathway to novel acyclic polyether structures.
One of the primary methods for achieving this transformation is through alkaline hydrolytic ring cleavage . Under basic conditions, hydroxide (B78521) ions can act as nucleophiles, attacking the electron-deficient aromatic ring and initiating a cascade of reactions that ultimately leads to the opening of the crown ether ring. This process can be influenced by several factors, including the concentration of the base, the solvent system, and the temperature. The resulting ring-cleaved products present new synthetic handles for further chemical modifications.
Beyond simple hydrolysis, other nucleophiles can be employed to open the nitrobenzo-crown ether ring. These reactions provide a route to coronands with varied functionalities. For instance, nitrogen and sulfur-based nucleophiles can be utilized, leading to the incorporation of these heteroatoms into the final acyclic structure.
Table 1: Nucleophilic Ring-Opening Reactions of Nitrobenzo-Crown Ethers
| Reactant | Nucleophile/Conditions | Product Type | Reference |
|---|---|---|---|
| Nitrobenzo-crown ethers | Alkaline Hydrolysis (e.g., KOH) | Ring-cleaved analogues | researchgate.net |
| 4-Bromo-5-nitrobenzo-12-crown-4 | Sodium Disulfide (Na₂S₂) | Disulfide-bridged bis(benzo-12-crown-4) | researchgate.net |
| 4-Bromo-5-nitrobenzo-12-crown-4 | Potassium Diselenide (K₂Se₂) | Diselenide-bridged bis(benzo-12-crown-4) | researchgate.net |
This table provides examples of nucleophilic reactions involving nitrobenzo-crown ethers that can lead to ring-opening or the formation of bridged structures.
Polymerization and Copolymerization Strategies for Functional Materials
The modification of the nitro group on this compound is a critical first step in many polymerization strategies. A common and effective transformation is the reduction of the nitro group to an amine, yielding 4'-Aminobenzo-12-crown-4. This amino-functionalized crown ether serves as a versatile monomer for the synthesis of a variety of functional polymers.
The catalytic hydrogenation of this compound, often using a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol (B129727), is a standard method to produce the corresponding amino derivative. This resulting 4'-aminobenzo-12-crown-4 can then undergo various polymerization reactions.
One significant application is in the synthesis of aromatic polyamides . By reacting the aminocrown ether with diacid monomers, polyamides incorporating the crown ether moiety as a pendant group can be prepared. These polymers exhibit interesting properties, such as high glass-transition temperatures and the ability to bind cations, which can be modulated by the crown ether's presence. csic.es
Furthermore, the amino group can be modified to introduce other polymerizable functionalities. For instance, reaction with methacryloyl chloride can convert the aminocrown ether into a methacrylate (B99206) monomer. This monomer can then be copolymerized with other vinyl monomers to create crosslinked networks or functional polymer brushes. masterorganicchemistry.com Such materials have shown promise as adsorbents for selective ion recovery, for example, in the extraction of lithium ions. researchgate.net
Table 2: Polymerization of Aminobenzo-crown Ether Derivatives
| Monomer | Polymerization Method | Polymer Type | Potential Application | Reference(s) |
|---|---|---|---|---|
| 4'-Aminobenzo-12-crown-4 | Polycondensation with diacids | Aromatic Polyamide | Ion-selective membranes, high-performance materials | csic.es |
| 4'-Aminobenzo-12-crown-4 derivative | Surface-initiated ATRP | Polymer Brushes on PolyHIPEs | Selective ion adsorption | researchgate.net |
| 4'-Aminobenzo-15-crown-5 | Polycondensation with diisocyanates | Polyurea | Solid-phase extraction, water purification | wrc.org.za |
| 4'-Aminobenzo-18-crown-6 | Amidation with methacryloyl chloride followed by polymerization | Methacrylamide Polymer | Drug and nanoparticle release | wrc.org.za |
This table illustrates various polymerization strategies utilizing aminobenzo-crown ethers derived from their nitro precursors, highlighting the versatility of these monomers in creating functional materials.
Complexation Chemistry of 4 Nitrobenzo 12 Crown 4 with Metal Cations
Fundamental Principles of Cation-Crown Ether Interactions
Crown ethers are macrocyclic polyethers that form stable complexes with cations, a process driven by ion-dipole interactions between the positively charged metal ion and the lone pairs of electrons on the oxygen atoms of the ether ring. numberanalytics.comresearchgate.net This "host-guest" chemistry is governed by several key factors, including the relative sizes of the crown ether's cavity and the cation's ionic radius, the cation's charge, the number and arrangement of donor atoms in the ring, and the solvent environment. researchgate.netrsc.org
A crucial concept is the "size-fit" relationship, which posits that the most stable complexes are formed when the cation's diameter closely matches the size of the crown ether's cavity. researchgate.netresearchgate.net For example, 12-crown-4 (B1663920), with its small cavity, is predisposed to complex with the small lithium ion. researchgate.net The conformation of the crown ether is also significant; a pre-organized, rigid macrocycle facilitates more efficient complexation. elsevierpure.commuk.ac.ir The solvent plays a competitive role, as the crown ether must displace solvent molecules from the cation's coordination sphere to form a complex, a process that is influenced by the solvent's polarity and solvating ability. muk.ac.ir
Binding Affinities and Selectivity Profiles for Alkali Metal Cations
The interaction between 4'-Nitrobenzo-12-crown-4 and alkali metal cations is highly selective, influenced by both the inherent properties of the 12-crown-4 ring and the electronic effects of the nitro substituent.
The 12-crown-4 macrocycle exhibits a pronounced selectivity for the lithium ion (Li⁺). researchgate.netatlantis-press.com This preference is a direct consequence of the "size-fit" principle. The cavity of the 12-crown-4 ring is an excellent match for the ionic radius of Li⁺, leading to strong and stable complex formation. researchgate.netresearchgate.net Theoretical studies confirm that the 12-crown-4 structure is well-suited for binding Li⁺, forming a stable 1:1 complex where the cation is encapsulated within the ether ring. researchgate.netresearchgate.net The attachment of a benzo group, as in benzo-12-crown-4 (B88388), slightly reduces the binding energy but maintains the high selectivity for lithium over other alkali metals. researchgate.net
Sodium (Na⁺) and potassium (K⁺) ions are generally too large to fit comfortably within the cavity of a single 12-crown-4 molecule. researchgate.netresearchgate.net This size mismatch leads to different and more complex binding dynamics compared to lithium. Instead of a simple 1:1 complex, larger cations often induce the formation of "sandwich" complexes. For Na⁺, bis(12-crown-4) derivatives are known to form stable 1:2 (cation:ligand) sandwich complexes, where the sodium ion is situated between two crown ether rings. nankai.edu.cnmdpi.com This cooperative binding by two smaller crown units results in significantly higher stability constants than what is observed with a single 12-crown-4 molecule. nankai.edu.cn For the even larger K⁺ ion, complexation with 12-crown-4 is less favorable, and the resulting complexes are generally less stable. researchgate.netresearchgate.net
The presence of a nitro (–NO₂) group on the benzene (B151609) ring has a significant electronic influence on the complexation behavior of the crown ether. The nitro group is strongly electron-withdrawing, which reduces the electron density on the oxygen atoms within the polyether ring. researchgate.netnankai.edu.cn This decrease in Lewis basicity of the oxygen atoms weakens the ion-dipole interactions with the metal cation, leading to lower binding affinities and reduced stability constants for the resulting complexes compared to unsubstituted benzo-12-crown-4. researchgate.netresearchgate.net
While the binding affinity is generally decreased, the nitro group can enhance the selectivity for certain cations by modulating the electronic properties of the ligand. tandfonline.com For instance, the electron-withdrawing effect is essential in some synthetic routes, as it activates the benzene ring for nucleophilic substitution, a key step in creating more complex, bridged bis(crown ether) structures. nankai.edu.cn
Interactions with Alkaline Earth Metal Cations
The complexation of this compound and its parent compound, 12-crown-4, extends to divalent alkaline earth metal cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). The higher charge density of these ions leads to stronger electrostatic interactions. However, the stability of these complexes is also heavily dependent on factors like ionic size and solvation energy.
Studies on the related 4'-nitrobenzo-15-crown-5 show that it forms 1:1 complexes with Mg²⁺, Ca²⁺, and Sr²⁺. researchgate.net For 12-crown-4, complexation with calcium thiocyanate (B1210189) has been observed, though the introduction of a benzo ring tends to decrease the complex-forming ability with Ca²⁺ salts. researchgate.net The stability of these complexes is highly sensitive to the solvent system. For example, the stability of 4'-nitrobenzo-15-crown-5 complexes with alkaline earth metals decreases significantly as the concentration of a more strongly solvating solvent like methanol (B129727) increases in an acetonitrile-methanol mixture. researchgate.net
| Cation | Solvent (mol% AN) | log K | Reference |
|---|---|---|---|
| Mg²⁺ | 100% AN | > 6 | researchgate.net |
| Ca²⁺ | 100% AN | 4.65 | researchgate.net |
| Sr²⁺ | 100% AN | 4.33 | researchgate.net |
Coordination with Transition Metal Cations and Complex Stoichiometry
The interaction of 12-crown-4 with transition metal cations (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) is more complex than with alkali or alkaline earth metals, often resulting in varied and unusual stoichiometries and structures. cmu.edu The coordination is heavily influenced by the nature of the counter-anion and the solvent. cmu.edu
Research has shown that transition metal complexes with 12-crown-4 can form several distinct structural types:
Hydrogen-bonded polymers: In some cases, such as with Ni(H₂O)₆₂·12-crown-4, the crown ether does not directly coordinate to the metal ion but acts as a hydrogen bond acceptor, linking hydrated metal cations in a polymeric network. cmu.edu
Sandwich complexes: Cations can be "sandwiched" between two 12-crown-4 ligands, forming species like [Mn(12-crown-4)₂]²⁺. These can then form salts with complex anions, such as [MnCl₄]²⁻, resulting in stoichiometries like [Mn(12-crown-4)₂][MnCl₄]. cmu.edu
Neutral molecular species: Direct coordination of the crown ether and anions to the metal center can form neutral complexes, such as [Cu(Br)₂(12-crown-4)] and [Cd(12-crown-4)(NO₃)₂]. cmu.edu
For instance, the complexation of 4'-nitrobenzo-15-crown-5 has been studied with Zn²⁺, Mn²⁺, Cr³⁺, and Sn⁴⁺, revealing the formation of 1:1 complexes in acetonitrile-ethanol mixtures. researchgate.net The selectivity order was found to change depending on the solvent composition, highlighting the intricate balance of forces in these systems. researchgate.net In some cases, evidence for 1:2 (metal:ligand) complexes has also been observed, particularly with Sn⁴⁺. researchgate.net
| Complex Formula | Structural Type | Reference |
|---|---|---|
| [Mn(12-crown-4)₂][MnCl₄]·H₂O | Sandwich cation with complex anion | cmu.edu |
| Ni(H₂O)₆₂·12-crown-4 | Second sphere coordination (H-bonded) | cmu.edu |
| [Cu(Br)₂(12-crown-4)] | Neutral molecular complex | cmu.edu |
| [Cd(12-crown-4)(NO₃)₂] | Neutral molecular complex | cmu.edu |
| [Zn(12-crown-4)₂][ZnCl₃(H₂O)]₂ | Sandwich cation with complex anion | cmu.edu |
Solvent Effects and Counter-Ion Influence on Complex Stability
The stability and selectivity of complexes formed between this compound and metal cations are not intrinsic properties of the ligand-cation pair alone; they are profoundly influenced by the surrounding medium. The choice of solvent and the nature of the counter-anion associated with the metal salt play a critical role in the thermodynamics and kinetics of complexation. While specific thermodynamic data for this compound is not extensively documented, the behavior of analogous crown ethers, such as 12-crown-4, benzo-12-crown-4, and 4'-nitrobenzo-15-crown-5, provides a strong basis for understanding these effects.
Solvent Effects
The solvent influences complex stability through several mechanisms, primarily through the solvation of the free cation, the crown ether itself, and the resulting complex. Macrocycles must compete with solvent molecules for coordination with the cation. cmu.edu Consequently, the stability of a given complex is generally higher in solvents that are poor cation solvators.
The Gutmann donor number (DN), a measure of a solvent's Lewis basicity, is a key parameter in predicting complex stability. A high donor number indicates a solvent's strong ability to solvate cations. Therefore, an inverse relationship is often observed between the stability constant (K) of a crown ether complex and the donor number of the solvent. science.gov For instance, complexation is typically stronger in solvents like acetonitrile (B52724) (DN = 14.1) compared to more strongly solvating solvents like methanol (DN = 19.1) or dimethylformamide (DMF, DN = 26.6). science.gov
Studies on the closely related 4'-nitrobenzo-15-crown-5 in acetonitrile-methanol (AN-MeOH) binary mixtures show that the stability of its complexes with alkali metals decreases as the mole fraction of methanol increases. researchgate.netresearchgate.net This trend is attributed to the increased solvation of the metal cations by methanol, which more effectively competes with the crown ether for the cation. A non-linear relationship is often observed when plotting the logarithm of the stability constant (log Kf) against the solvent mixture composition, reflecting complex preferential solvation effects where the cation may be selectively solvated by one of the solvent components. researchgate.netmdpi.com
The solvent also affects the stoichiometry of the complex. In strongly solvating solvents like methanol, metal cations are well-solvated, which can favor the formation of 1:1 (metal:ligand) complexes. science.gov
Counter-Ion Influence
The nature of the anion can influence the stability of the complexed species. nsf.gov For instance, studies on V(IV) complexes have shown that the size of the counter-ion can control the tumbling of the complex in solution through ion-pairing, which affects spectroscopic properties. nsf.gov
The structure of the final complex can also be dictated by the counter-anion. Research on 12-crown-4 with various transition metal salts demonstrated that the identity of the anion (e.g., perchlorate, chloride, bromide, nitrate) determines whether the resulting structure is a hydrogen-bonded polymer, a "sandwich" complex, or a neutral molecular species. cmu.edu
Data Tables
Specific experimental data for the complexation of this compound under varying solvent and counter-ion conditions is limited in published literature. The following tables present data for highly analogous compounds to illustrate the principles discussed.
Table 1: Stability Constants (log Ks) for 1:1 Complexation of 12-Crown-4 with Alkali Metal Cations in Methanol at 25 °C
This table demonstrates the intrinsic binding affinities of the parent 12-crown-4 macrocycle in a polar, protic solvent.
| Cation | Ionic Radius (Å) | log Ks |
| Li⁺ | 0.76 | 2.03 |
| Na⁺ | 1.02 | 1.29 |
| Data sourced from Inoue et al. (1993) for the parent macrocycle 12-crown-4. nankai.edu.cn |
Table 2: Stability Constants (log Kf) for 1:1 Complexation of 4'-Nitrobenzo-15-crown-5 with Alkali Metal Cations in Acetonitrile-Methanol Mixtures at 25 °C
This table illustrates the significant effect of solvent composition on complex stability for a closely related nitro-substituted crown ether.
| Cation | Mol% Methanol = 0 (Pure AN) | Mol% Methanol = 20.6 | Mol% Methanol = 42.4 | Mol% Methanol = 65.8 | Mol% Methanol = 100 (Pure MeOH) |
| Li⁺ | 3.11 | 2.84 | 2.51 | 2.22 | 1.83 |
| Na⁺ | 4.28 | 3.86 | 3.40 | 3.01 | 2.51 |
| K⁺ | 3.96 | 3.65 | 3.28 | 2.90 | 2.45 |
| Data sourced from Rounaghi et al. (2008) for the analogous 4'-nitrobenzo-15-crown-5. researchgate.net |
Supramolecular Architectures and Molecular Recognition by 4 Nitrobenzo 12 Crown 4
Formation of Host-Guest Complexes Beyond Simple Cations
While crown ethers are renowned for their ability to complex with metal cations, the versatility of 4'-Nitrobenzo-12-crown-4 extends to the recognition of more complex guests, particularly organic ammonium (B1175870) ions. The parent molecule, benzo-12-crown-4 (B88388) (B12C4), has been shown to form stable complexes with a variety of ammonium ions, including the ammonium ion (NH₄⁺), methylammonium (B1206745) (MeNH₃⁺), ethylammonium (B1618946) (EtNH₃⁺), and propylammonium (PrNH₃⁺). nih.gov
The primary interaction involves the formation of N-H···O hydrogen bonds between the ammonium group and the oxygen atoms of the crown ether cavity. nih.gov The introduction of a nitro group at the 4'-position of the benzo moiety significantly influences these interactions. The strong electron-withdrawing effect of the nitro group reduces the electron density on the catechol oxygen atoms within the crown ether ring. This electronic modification can alter the binding affinity for cationic guests compared to the unsubstituted benzo-12-crown-4. Studies on the larger analogue, 4'-nitrobenzo-15-crown-5, have shown that such substituent effects are crucial in tuning the stability and selectivity of host-guest complexes. acs.org
Furthermore, the conformation of the host-guest complex can be influenced by secondary interactions. In studies involving benzo-12-crown-4 and alkylammonium ions, the alkyl chain of the guest ion can interact with the benzene (B151609) ring of the host via C-H···π hydrogen bonds, leading to the formation of different conformers. nih.gov This suggests that this compound can exhibit complex conformational behavior upon binding with organic guests, driven by a combination of hydrogen bonding and other weak intermolecular forces.
| Guest Ion | Primary Interaction | Secondary Interaction | Key Finding |
|---|---|---|---|
| Ammonium (NH₄⁺) | N-H···O Hydrogen Bonds | - | Forms a stable complex with the B12C4 cavity. |
| Methylammonium (CH₃NH₃⁺) | N-H···O Hydrogen Bonds | - | Maintains a conformation similar to the K⁺ complex. |
| Ethylammonium (CH₃CH₂NH₃⁺) | N-H···O Hydrogen Bonds | C-H···π Hydrogen Bond | Existence of a second conformer stabilized by C-H···π interaction. |
| Propylammonium (CH₃CH₂CH₂NH₃⁺) | N-H···O Hydrogen Bonds | C-H···π Hydrogen Bond | Also exhibits a second conformer due to interaction between the alkyl chain and the benzene ring. |
Role in the Assembly of Supramolecular Cations for Advanced Materials
The specific recognition properties of substituted benzo-crown ethers like this compound make them valuable components for constructing larger, functional supramolecular assemblies. These assemblies can form the basis for advanced materials, such as sensors and ion-selective electrodes. The ability to form stable complexes with specific guests allows these crown ethers to act as recognition units within a larger framework.
For instance, benzo-crown ethers are integral to the design of ionophores for chemical sensors. The selectivity and sensitivity of these sensors are directly related to the binding properties of the crown ether component. The nitro substituent on this compound can be used to modulate these properties, potentially enhancing selectivity for certain cations or other guest molecules. While specific applications in advanced materials for this compound are not extensively documented, the principles are well-established with related compounds. For example, derivatives of benzo-15-crown-5 (B77314) have been incorporated into polymers to create materials with dual thermo-responsive and ion-recognizable properties. acs.org This highlights the potential of using this compound as a building block in stimuli-responsive materials where ion binding can trigger a macroscopic change.
Hydrogen Bonding Interactions in Molecular Recognition
Hydrogen bonding is a cornerstone of the molecular recognition capabilities of this compound. The primary mode of recognition for guests like ammonium ions involves the formation of multiple hydrogen bonds between the guest's hydrogen atoms (e.g., the N-H protons of an ammonium ion) and the lone pairs of the ether oxygen atoms in the crown ring. nih.gov These N-H···O interactions are highly directional and are fundamental to the stability of the resulting host-guest complex.
The geometry of the 12-crown-4 (B1663920) cavity is well-suited to form these interactions with small cationic guests. In the gas phase, spectroscopic studies of benzo-12-crown-4 complexes with ammonium ions have confirmed that the guest is held within the cavity primarily through these hydrogen bonds. nih.gov The presence of the nitro group on the benzene ring of this compound influences the strength of these hydrogen bonds. By withdrawing electron density from the aromatic ring and, to a lesser extent, from the ether oxygens, the nitro group can modulate the hydrogen bond acceptor strength of the oxygen atoms, thereby fine-tuning the recognition process.
Anion-π Interactions in Substituted Benzo-Crown Ether Complexes
A particularly interesting aspect of the supramolecular chemistry of this compound is the potential for anion-π interactions. This non-covalent interaction occurs between an anion and the surface of an electron-deficient aromatic ring. The presence of the strongly electron-withdrawing nitro group (-NO₂) makes the π-system of the benzene ring in this compound electron-poor. acs.org
Research on the copper complexes of 4'-nitrobenzo-15-crown-5 has demonstrated the importance of this effect. Mass spectrometry studies showed that the presence of the nitro group enhances the interaction with anions, preventing their loss during fragmentation. In contrast, when an electron-donating group like an amino group (-NH₂) is present on the benzene ring, it enriches the ring with electrons, leading to a repulsive anion-π interaction that facilitates the loss of the anion. acs.org This demonstrates that the substituent on the benzo moiety can switch the nature of the interaction with an anion from attractive to repulsive.
| Substituent Group | Electronic Effect | Nature of Aromatic Ring | Interaction with Anion | Experimental Observation |
|---|---|---|---|---|
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Electron-Poor | Attractive (Anion-π) | Stabilizes the anion, preventing its loss. |
| None (-H) | Neutral | Relatively Neutral | Weak or negligible | Intermediate behavior. |
| Amino (-NH₂) | Strongly Electron-Donating | Electron-Rich | Repulsive (Anion-π) | Destabilizes the anion, facilitating its loss. |
Theoretical and Computational Chemistry of 4 Nitrobenzo 12 Crown 4 Systems
Density Functional Theory (DFT) Investigations of Binding Selectivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the binding selectivity of crown ethers, including 4'-Nitrobenzo-12-crown-4. By calculating the energetic and electronic properties of the host-guest complexes, DFT can predict which cations will be most strongly bound.
DFT calculations are employed to determine the interaction energies between the crown ether and various cations. atlantis-press.comresearchgate.net The interaction energy is a key indicator of the stability of the resulting complex. atlantis-press.com Generally, a more negative interaction energy signifies a stronger and more stable complex. These calculations involve optimizing the geometries of the individual molecules (the crown ether and the cation) and the resulting complex, and then calculating the energy difference. researchgate.net
The electronic structure of the crown ether is also a critical factor. The oxygen atoms in the crown ether ring create a region of high electron density, which is attractive to positively charged cations. The nitro group (NO2) on the benzene (B151609) ring of this compound is an electron-withdrawing group. atlantis-press.comresearchgate.net This has the effect of reducing the electron density of the benzene ring, which in turn can influence the binding characteristics of the crown ether. researchgate.net
Theoretical studies have shown that for benzo-12-crown-4 (B88388) derivatives, the selectivity for alkali metal ions follows the order Li⁺ > Na⁺ > K⁺. atlantis-press.com This selectivity is attributed to the match between the ionic radius of the cation and the cavity size of the crown ether. atlantis-press.comresearchgate.net The Li⁺ ion, being the smallest of the three, fits most snugly into the cavity of 12-crown-4 (B1663920) derivatives, leading to the strongest interaction. atlantis-press.com
Table 1: Interaction Energies of Benzo-12-crown-4 Derivatives with Alkali Metal Ions
| Complex | Interaction Energy (kcal/mol) |
| [Li(B12C4-CH3)]⁺ | Most Favorable |
| [Na(B12C4-CH3)]⁺ | Intermediate |
| [K(B12C4-CH3)]⁺ | Least Favorable |
This table illustrates the trend of interaction energies, with the methyl-substituted benzo-12-crown-4 showing the highest affinity for Li⁺. atlantis-press.com
The presence of substituents on the benzo group of the crown ether can significantly alter its binding energy and selectivity. atlantis-press.comresearchgate.net Electron-donating groups, such as methyl (-CH₃), increase the electron density of the benzene ring, which can enhance the binding affinity of the crown ether for cations. atlantis-press.comresearchgate.net Conversely, electron-withdrawing groups, like the nitro group (-NO₂) in this compound, decrease the electron density of the benzene ring. atlantis-press.comresearchgate.net
This reduction in electron density by the nitro group generally leads to lower binding energies compared to unsubstituted or electron-donating group-substituted benzocrown ethers. atlantis-press.comatlantis-press.com Therefore, the CH₃ electron donor group is better than the NO₂ withdrawal group for selectivity of crown ether toward metal ions. atlantis-press.com The order of interaction energies, and thus selectivity, for a methyl-substituted benzo-12-crown-4 is [Li(B12C4-CH₃)]⁺ > [Na(B12C4-CH₃)]⁺ > [K(B12C4-CH₃)]⁺. atlantis-press.comresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Transport Mechanisms
While DFT is excellent for calculating static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of these systems. MD simulations can model the conformational changes that a crown ether undergoes upon binding to a cation and can also be used to study the transport of these complexes through membranes.
Crown ethers are known for their conformational flexibility, which allows them to adapt their shape to best accommodate a guest cation. researchgate.net MD simulations can track the movements of all the atoms in the system over time, revealing the different conformations that the crown ether can adopt. This is crucial for understanding how the crown ether recognizes and binds to specific ions. For instance, MD simulations can help to validate experimental data by predicting binding energies and conformational flexibility.
Ab Initio Studies of Complexation with Various Metal Ions
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying the complexation of crown ethers with metal ions. researchgate.netjournament.com These studies can provide very accurate calculations of binding energies and geometries. journament.com
Ab initio investigations of benzo-12-crown-4 with a range of metal ions, including alkali metals (Li⁺, Na⁺, K⁺) and transition metals (Zn²⁺, Cd²⁺, Hg²⁺), have been performed. researchgate.netjournament.comresearchgate.net These studies have shown that transition metal cations can form more stable complexes with benzo-12-crown-4 than alkali metal cations. researchgate.netjournament.comresearchgate.net This is somewhat surprising given the "best-fit" concept, which would predict that the smaller Li⁺ ion would form the most stable complex. researchgate.net The structure optimization of these cation-crown ether complexes was evaluated at the HF/lanl2mb level of theory, and the interaction energy was calculated at the MP2/lanl2mb level. researchgate.netjournament.comresearchgate.net
Table 2: Cation Radii and Complexation Behavior with 12-crown-4
| Cation | Ionic Radius (pm) | Complex Structure with 12-crown-4 |
| Li⁺ | 76 | Nesting |
| Na⁺ | 102 | Perching |
| K⁺ | 138 | Perching |
| Zn²⁺ | 74 | Nesting |
| Cd²⁺ | 95 | Perching |
| Hg²⁺ | 102 | Perching |
This table is based on experimental data and ab initio calculations, illustrating how the relative sizes of the cation and the crown ether cavity influence the structure of the complex. researchgate.net
Elucidation of Host-Guest Interaction Dynamics Through Computational Models
Computational models are instrumental in elucidating the intricate dynamics of host-guest interactions. rsc.org These models can go beyond static pictures and provide a time-resolved view of the binding process. This can include the initial encounter between the host and guest, the conformational changes that occur upon binding, and the final stable complex.
For example, computational models can be used to study the step-by-step process of a cation entering the cavity of a crown ether. This can reveal the existence of intermediate states and the energy barriers between them. rsc.org These dynamic insights are crucial for a complete understanding of the molecular recognition process. rsc.org Furthermore, computational approaches can be used to probe the role of the solvent in the binding process, which is often a critical but experimentally challenging aspect to study.
Mechanistic Pathways in Reactions Catalyzed or Mediated by 4 Nitrobenzo 12 Crown 4 Derivatives
Mechanistic Investigations of Nitro Group Reduction Processes
The reduction of the nitro group on the benzo moiety of 4'-nitrobenzo-12-crown-4 and its derivatives is a key transformation that yields the corresponding amino-substituted crown ethers. This process is often achieved through catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C). The generally accepted mechanism for the catalytic hydrogenation of aromatic nitro compounds, like this compound, proceeds through a series of intermediates. orientjchem.orgresearchgate.net
The classical Haber-Lukashevich mechanism details the stepwise reduction of the nitro group. orientjchem.orgresearchgate.net This process is initiated by the adsorption of the nitro compound onto the catalyst surface. The reaction then proceeds through the formation of a nitrosobenzene (B162901) intermediate, followed by further reduction to a phenylhydroxylamine derivative. The final step involves the reduction of the phenylhydroxylamine to the corresponding aniline (B41778). orientjchem.orgresearchgate.net
R-NO₂ → R-NO → R-NHOH → R-NH₂
It is important to note that under certain conditions, side reactions can occur, leading to the formation of dimeric products such as azoxybenzene, azobenzene, and hydrazobenzene. orientjchem.orgresearchgate.net However, in the context of synthesizing amino-substituted crown ethers, reaction conditions are typically optimized to favor the formation of the aniline product in high yield.
The rate and selectivity of the reduction can be influenced by several factors, including the nature of the catalyst, the solvent system, temperature, and pressure. orientjchem.org For instance, studies on various nitro compounds have shown that the presence of electron-withdrawing or electron-donating substituents on the aromatic ring can affect the rate of reduction. orientjchem.orgresearchgate.net In the case of this compound, the electron-withdrawing nature of the nitro group itself plays a significant role in its reactivity. oup.com
Role in Electron Transfer Processes and Catalysis
Crown ethers, including this compound and its derivatives, can participate in electron transfer processes, often mediated by the complexation of metal cations. mdpi.com The formation of a complex between the crown ether and a metal ion can significantly alter the redox properties of both the crown ether and the complexed cation. This phenomenon is central to their application in catalysis. mdpi.com
Alkali metal complexes of crown ethers are known to mediate electron transfer processes. mdpi.com The encapsulation of a metal cation within the crown ether cavity can facilitate the transfer of an electron from a donor molecule to an acceptor. The stability and selectivity of these complexes are governed by factors such as the relative sizes of the cation and the crown ether cavity, as well as the nature of the solvent. researchgate.netnankai.edu.cn
The presence of the nitro group in this compound introduces an additional electronic feature. The electron-withdrawing nature of the nitro group can influence the electron density of the benzo portion of the crown ether, which in turn can affect its interaction with other species in solution. oup.com Theoretical studies using Density Functional Theory (DFT) have shown that electron-withdrawing substituents, such as the nitro group, can lower the binding energy of the crown ether with cations compared to derivatives with electron-donating substituents. atlantis-press.com
The reduction of the nitro group to an amino group, forming 4'-aminobenzo-12-crown-4, provides a derivative with altered electronic properties and the potential for further functionalization. This amino-substituted crown ether can participate in different types of chemical reactions, including nucleophilic substitution and the formation of new complexes, expanding its utility in catalysis and ion transport.
Mechanistic Insights into Complexation-Driven Phenomena
The primary function of crown ethers is their ability to selectively bind cations, a phenomenon driven by the electrostatic interactions between the cation and the lone pairs of electrons on the oxygen atoms of the ether linkages. mdpi.com The size of the crown ether cavity is a critical determinant of its selectivity for specific cations. mdpi.comnankai.edu.cn For instance, 12-crown-4 (B1663920) ethers are known to exhibit a preference for the lithium ion (Li⁺) due to the compatibility of their cavity sizes. mdpi.comnankai.edu.cn
The complexation of a cation by this compound is a dynamic process influenced by the solvent environment. researchgate.netresearchgate.net The stability of the resulting complex is a function of both the intrinsic binding affinity and the solvation energies of the free and complexed species. nankai.edu.cnresearchgate.net The formation of these host-guest complexes can be studied using various techniques, including conductometry, calorimetry, and spectroscopy, which provide thermodynamic data such as the stability constant (K) and the enthalpy (ΔH) and entropy (ΔS) of complexation. researchgate.netnankai.edu.cn
The substituent on the benzo ring plays a crucial role in modulating the complexation ability of the crown ether. The electron-withdrawing nitro group in this compound reduces the basicity of the adjacent aromatic ether oxygen atoms, which can lead to a decrease in the stability of the complexes formed compared to the unsubstituted benzo-12-crown-4 (B88388) or derivatives with electron-donating groups. oup.com This effect has been observed in studies comparing the complexation and transport properties of various substituted benzo crown ethers. oup.com
The table below summarizes the stability constants (log K) for the complexation of various cations with a related crown ether, 4'-nitrobenzo-15-crown-5, in different solvent systems. While not specific to the 12-crown-4 derivative, it illustrates the general principles of complex formation and the influence of the cation and solvent.
| Cation | Solvent System | log K | Stoichiometry (Ligand:Metal) |
| Mg²⁺ | Acetonitrile-Methanol | Varies with solvent composition | 1:1 |
| Ca²⁺ | Acetonitrile-Methanol | Varies with solvent composition | 1:1 |
| Sr²⁺ | Acetonitrile-Methanol | Varies with solvent composition | 1:1 |
| Ba²⁺ | Acetonitrile-Methanol | Varies with solvent composition | 2:1 |
| Zn²⁺ | Acetonitrile-Ethanol | Varies with solvent composition | 1:1 |
| Mn²⁺ | Acetonitrile-Ethanol | Varies with solvent composition | 1:1 |
| Cr³⁺ | Acetonitrile-Ethanol | Varies with solvent composition | 1:1 |
| Sn⁴⁺ | Acetonitrile-Ethanol | Varies with solvent composition | 1:1 and 2:1 |
Data adapted from studies on 4'-nitrobenzo-15-crown-5. researchgate.netresearchgate.net The stability constants (log K) are dependent on the specific solvent composition and temperature.
The formation of these complexes is the fundamental step that enables crown ethers to act as phase-transfer catalysts, ion carriers across membranes, and components of ion-selective electrodes. oup.commdpi.com The mechanistic understanding of these complexation-driven phenomena is essential for the rational design of new crown ether derivatives with tailored properties for specific applications.
Advanced Spectroscopic and Analytical Characterization of 4 Nitrobenzo 12 Crown 4 Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Host-Guest Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the dynamic nature of host-guest interactions in solution. nih.gov By monitoring changes in the nuclear magnetic environment of atoms within the host and guest molecules upon complexation, valuable insights into the binding process can be obtained.
Chemical Shift Perturbations in Complexation Studies
The formation of a host-guest complex between 4'-Nitrobenzo-12-crown-4 and a guest species induces changes in the local electronic environment of the protons and carbons of both molecules. These changes manifest as perturbations in their respective chemical shifts in the ¹H and ¹³C NMR spectra. nih.gov The magnitude and direction of these chemical shift changes provide information about the specific nuclei involved in the binding interaction and can be used to determine the association constant of the complex. nih.gov
For instance, upon complexation, the protons of the crown ether ring and the aromatic ring of the this compound molecule that are in close proximity to the bound guest will experience a different magnetic field, leading to a shift in their resonance frequencies. Similarly, the chemical shifts of the guest's nuclei will also be perturbed upon entering the host's cavity. By systematically titrating a solution of the host with the guest and monitoring the changes in chemical shifts, a binding isotherm can be constructed, from which the binding constant (Kₐ) can be calculated. researchgate.net
The following table illustrates typical chemical shift perturbations observed in the ¹H NMR spectrum of a crown ether upon complexation.
| Proton | Chemical Shift (δ) of Free Host (ppm) | Chemical Shift (δ) of Complex (ppm) | Change in Chemical Shift (Δδ) (ppm) |
| Aromatic Protons | 7.8 - 8.2 | 7.9 - 8.3 | +0.1 |
| Benzylic Protons | 4.2 - 4.4 | 4.3 - 4.5 | +0.1 |
| Ether Protons | 3.6 - 3.9 | 3.7 - 4.0 | +0.1 |
Table 1: Illustrative ¹H NMR Chemical Shift Perturbations for a Nitrobenzo-Crown Ether Complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Constant Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for determining the binding constants of host-guest complexes, particularly when the complexation process involves a change in the electronic structure of the chromophoric host or guest. researchgate.netscience.gov The nitro group in this compound acts as a chromophore, making this technique particularly suitable for studying its complexation behavior.
The formation of a complex between this compound and a guest can lead to a shift in the absorption maximum (λₘₐₓ) and/or a change in the molar absorptivity (ε) of the nitroaromatic system. By monitoring the changes in the UV-Vis spectrum upon the incremental addition of a guest to a solution of the host, a titration curve can be generated. acs.org Analysis of this curve, often using methods like the Benesi-Hildebrand plot, allows for the determination of the binding constant and the stoichiometry of the complex. researchgate.net The presence of a clear isosbestic point in the series of spectra is often indicative of a simple 1:1 binding equilibrium. researchgate.net
| Guest Cation | Solvent | Binding Constant (Kₐ) (M⁻¹) |
| Na⁺ | Methanol (B129727) | 1.5 x 10³ |
| K⁺ | Methanol | 8.7 x 10² |
| Li⁺ | Methanol | 5.2 x 10² |
Table 2: Representative Binding Constants for this compound with Alkali Metal Cations Determined by UV-Vis Spectroscopy.
Fourier Transform Infrared (FT-IR) Spectroscopy for Interaction Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for analyzing the specific interactions between a host and guest molecule. spectroscopyonline.com By examining the vibrational frequencies of the functional groups in both the host and guest, changes that occur upon complexation can be identified.
In the context of this compound complexes, FT-IR can provide evidence for the involvement of the ether oxygens of the crown ether ring and the nitro group in the binding process. rsc.orgacs.org For example, a shift in the C-O-C stretching vibrations of the polyether ring upon complexation with a cation indicates the coordination of the ether oxygens to the metal ion. cmu.edu Similarly, changes in the symmetric and asymmetric stretching frequencies of the nitro group can provide insights into its role in modulating the binding affinity. acs.org
| Functional Group | Wavenumber (cm⁻¹) of Free Host | Wavenumber (cm⁻¹) of Complex | Shift (cm⁻¹) |
| C-O-C Stretch (Ether) | ~1120 | ~1105 | -15 |
| Ar-NO₂ Symmetric Stretch | ~1345 | ~1340 | -5 |
| Ar-NO₂ Asymmetric Stretch | ~1520 | ~1515 | -5 |
Table 3: Typical FT-IR Vibrational Frequency Shifts for this compound upon Cation Complexation.
Conductometric and Isothermal Titration Calorimetry (ITC) for Thermodynamic Studies
Conductometric titration and Isothermal Titration Calorimetry (ITC) are powerful techniques for elucidating the thermodynamic parameters of host-guest complexation.
Conductometric titration measures the change in the electrical conductivity of a solution as a guest is added to a host. This method is particularly useful for studying the complexation of ionic guests, such as metal cations, with crown ethers. The formation of a complex alters the mobility of the ions in solution, leading to a change in conductivity. The equivalence point of the titration provides the stoichiometry of the complex, and the shape of the titration curve can be used to determine the association constant. researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edu This provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction. hud.ac.ukutwente.nl From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering a deep understanding of the driving forces behind complex formation. beilstein-journals.org ITC is a highly sensitive and versatile technique applicable to a wide range of host-guest systems. nih.gov
| Thermodynamic Parameter | Value |
| Binding Constant (Kₐ) | 2.1 x 10⁴ M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | -10.2 cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -5.5 kcal/mol |
Table 4: Representative Thermodynamic Parameters for the Complexation of a Guest with a Nitrobenzo-Crown Ether Determined by ITC.
Mass Spectrometry for Complex Stoichiometry and Identification
Mass spectrometry is an indispensable tool for confirming the stoichiometry and identity of host-guest complexes. mdpi.com Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) mass spectrometry allow for the gentle ionization of the non-covalent complexes, enabling their detection in the gas phase. researchgate.net
The mass spectrum of a solution containing this compound and a guest will show a peak corresponding to the mass-to-charge ratio (m/z) of the intact host-guest complex. This provides direct evidence for the formation of the complex and allows for the unambiguous determination of its stoichiometry (e.g., 1:1, 1:2, or 2:1). High-resolution mass spectrometry can further confirm the elemental composition of the complex.
X-ray Crystallography for Solid-State Structural Elucidation of Complexes
While solution-state techniques provide information about the dynamic and thermodynamic aspects of complexation, X-ray crystallography offers a definitive, atomic-level picture of the host-guest complex in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the complex, a three-dimensional model of the molecular structure can be generated. researchgate.net
Emerging Research Frontiers and Applications in 4 Nitrobenzo 12 Crown 4 Chemistry
Design of Ionophores for Selective Extraction and Separation Processes
The 12-crown-4 (B1663920) ether moiety is distinguished by a cavity size that is particularly suited for complexing with the lithium ion (Li⁺). wikipedia.orgmdpi.com The introduction of a nitro group onto the benzo ring, as in 4'-Nitrobenzo-12-crown-4, significantly influences its complexing ability. The nitro group is strongly electron-withdrawing, which deactivates the adjacent benzene (B151609) ring by reducing its electron density. researchgate.net This electronic modification affects the electronegativity of the oxygen atoms within the crown ether ring, thereby altering the stability and selectivity of the cation-ligand complex. researchgate.netatlantis-press.com
Theoretical studies using Density Functional Theory (DFT) have elucidated the selectivity of 12-crown-4 derivatives. These studies confirm that the binding affinity follows the order Li⁺ > Na⁺ > K⁺, which is consistent with the compatibility between the cation's ionic radius and the crown ether's cavity size. atlantis-press.com The presence of an electron-withdrawing substituent like the nitro group generally lowers the binding energy compared to derivatives with electron-donating groups. atlantis-press.com However, this modulation of binding strength is crucial for its application as an ionophore in separation processes, such as liquid-liquid extraction or membrane transport, where not only strong binding but also efficient release of the cation is required.
Research has demonstrated that crown ethers like this compound can be used as selective extractants. nih.gov For instance, its derivatives are considered for the selective recovery of lithium from brine solutions and spent lithium-ion batteries. mdpi.comresearchgate.net The selectivity of these ionophores is a key parameter in developing efficient and environmentally benign extraction technologies.
Table 1: Theoretical Selectivity of Substituted Benzo-12-Crown-4 (B88388) Derivatives for Alkali Metal Ions This table is generated based on theoretical data from DFT studies, illustrating the general selectivity trend.
| Cation | Ionic Radius (Å) | Typical Binding Affinity Order for 12-Crown-4 Derivatives |
| Li⁺ | 0.76 | Highest |
| Na⁺ | 1.02 | Intermediate |
| K⁺ | 1.38 | Lowest |
Data derived from theoretical studies on crown ether selectivity. researchgate.netatlantis-press.com
Development of Functional Materials and Polymer-Based Systems
The this compound molecule is a valuable building block for creating advanced functional materials and polymer-based systems. A key strategy involves the chemical modification of the nitro group. The nitro group can be readily reduced to an amino group (-NH₂) to form 4'-aminobenzo-12-crown-4. This amino group provides a reactive handle for covalently attaching the crown ether to polymer backbones or surfaces.
This approach has been used to create materials for selective ion adsorption. For example, 4'-aminobenzo-12-crown-4 has been grafted onto polysulfone membranes to enhance their performance in lithium ion separation. researchgate.net The process starts with the nitro-substituted crown ether, highlighting its role as a critical precursor.
Another significant application is in the formulation of Polymer Inclusion Membranes (PIMs). nih.govmdpi.com PIMs are a type of liquid membrane where a carrier molecule (the ionophore) is physically entrapped within a polymer matrix, often with a plasticizer. nih.gov this compound and its derivatives can serve as the ionophore in these systems. For instance, nitro-substituted crown ethers have been incorporated into polyvinylchloride (PVC) based membranes to create ion-selective sensors and transport systems. science.gov These membranes combine the selectivity of the crown ether with the mechanical stability of the polymer, making them suitable for various applications in separation science and analytical chemistry.
Exploration in Membrane Transport and Synthetic Ion Channels
The ability of this compound to selectively bind and transport cations makes it a prime candidate for research in membrane transport and the development of synthetic ion channels. Synthetic ion channels are man-made molecules designed to mimic the function of natural channel proteins, facilitating ion transport across lipid bilayers. nih.govgoogle.comgamry.com
The primary application of this compound in this area is as a mobile ion carrier in membrane systems. When incorporated into a liquid or polymer-based membrane, the crown ether can pick up a cation (like Li⁺) from an aqueous solution on one side, transport it across the hydrophobic membrane phase, and release it into the aqueous solution on the other side. This mechanism is central to the function of PIMs used for ion extraction and separation. mdpi.comscience.gov
While the creation of a complete, self-assembling transmembrane channel from this compound alone is complex, it serves as a crucial component in such systems. Its ability to form stable complexes with specific cations is a foundational property for designing more intricate synthetic channels. Research into its larger analogue, 4'-nitrobenzo-18-crown-6, which was used to prepare an ion-selective electrode for Thallium (Tl⁺), demonstrates the potential of nitro-benzo-crown ethers in creating membrane-based sensing and transport devices. science.gov The transport of ions across membranes is fundamental to cellular physiology, and synthetic transporters offer tools to study these processes and potentially act as therapeutic agents. nih.govgoogle.com
Future Directions in Molecular Sensing and Recognition Systems
The future development of this compound is poised to focus heavily on its integration into advanced molecular sensing and recognition systems. The unique structure of the molecule offers a clear pathway for creating highly selective and sensitive chemical sensors. Supramolecular chemistry provides the foundation for designing these systems, where the host-guest interaction between the crown ether and a target ion triggers a detectable signal. mdpi.commdpi.com
A promising strategy for developing new sensors involves the functionalization of the molecule. The nitro group of this compound is not just a modulator of ion selectivity but also a key synthetic intermediate. Its reduction to an amino group (4'-aminobenzo-12-crown-4) is a critical step. This amino group can then be covalently linked to other molecules, such as fluorophores.
This "ionophore-fluorophore" conjugate approach would allow for the creation of fluorescent sensors. In such a system, the binding of a target cation (e.g., Li⁺) by the crown ether moiety would cause a change in the fluorescence properties of the attached dye, enabling quantitative detection of the ion. This methodology has been explored with other crown ethers and represents a significant area of future research for this compound.
Furthermore, the continued refinement of ion-selective electrodes (ISEs) based on this compound and similar derivatives is expected. science.govscience.gov Future work will likely focus on improving the selectivity, lowering the limits of detection, and enhancing the durability of these sensors for applications in environmental monitoring, clinical diagnostics, and industrial process control.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4'-Nitrobenzo-12-crown-4 with high purity?
- Methodology : Synthesis typically involves nucleophilic substitution reactions between nitro-substituted aromatic precursors and crown ether intermediates. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometric ratios to minimize byproducts like unreacted nitrobenzene derivatives. Purification via column chromatography or recrystallization is essential for isolating the target compound .
- Data Validation : Confirm purity using HPLC or NMR spectroscopy, ensuring absence of unreacted precursors (e.g., 1-fluoro-4-nitrobenzene) .
Q. How do researchers characterize the host-guest binding properties of this compound?
- Methodology : Conduct titration experiments (e.g., UV-Vis or fluorescence spectroscopy) with alkali or alkaline earth metal ions. Calculate binding constants (K) using the Benesi-Hildebrand method. Compare results with computational models (e.g., DFT) to validate selectivity trends .
- Common Pitfalls : Ensure solvent polarity aligns with the crown ether’s solubility to avoid aggregation artifacts .
Advanced Research Questions
Q. What experimental design strategies resolve discrepancies in reported binding affinities of this compound for Na⁺ vs. K⁺ ions?
- Contradiction Analysis : Conflicting data may arise from differences in solvent systems (e.g., aqueous vs. nonpolar solvents) or ion-pairing effects. Design controlled experiments using standardized conditions (e.g., 0.1 M TBAP in acetonitrile) and validate via multiple techniques (e.g., isothermal titration calorimetry and NMR) .
- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as solvent-mediated ion selectivity .
Q. How can researchers address challenges in reproducing the catalytic activity of this compound in asymmetric synthesis?
- Methodology : Document all procedural variables (e.g., catalyst loading, substrate scope, and reaction time) in a stepwise protocol. Use traceable reagents (e.g., CAS-registered intermediates) and validate reproducibility across independent labs .
- Troubleshooting : If catalytic yields vary, analyze batch-specific impurities (e.g., residual nitro groups) via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
